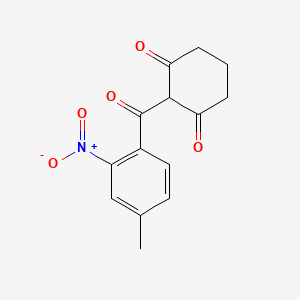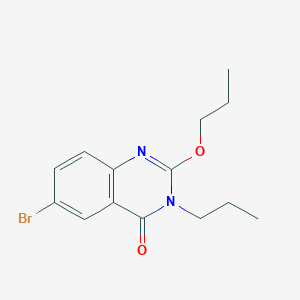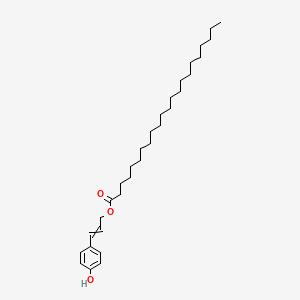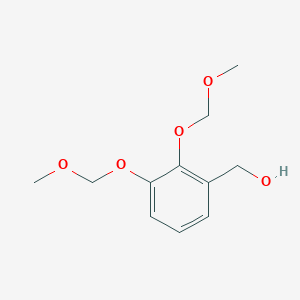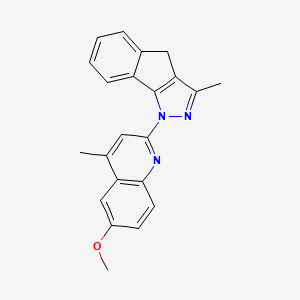
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno-pyrazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxy and methyl groups via nucleophilic or electrophilic substitution reactions.
Quinoline Derivatization: Attachment of the quinoline moiety through condensation or coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups to the indeno-pyrazole core.
Applications De Recherche Scientifique
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- include:
Indeno(1,2-c)pyrazole Derivatives: Other derivatives with different substituents.
Quinoline Derivatives: Compounds with similar quinoline moieties.
Heterocyclic Compounds: Other heterocyclic compounds with similar ring structures.
Uniqueness
The uniqueness of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
130946-68-8 |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-(6-methoxy-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C22H19N3O/c1-13-10-21(23-20-9-8-16(26-3)12-18(13)20)25-22-17-7-5-4-6-15(17)11-19(22)14(2)24-25/h4-10,12H,11H2,1-3H3 |
Clé InChI |
KBWOTHNYUHKJBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3C4=C(CC5=CC=CC=C54)C(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
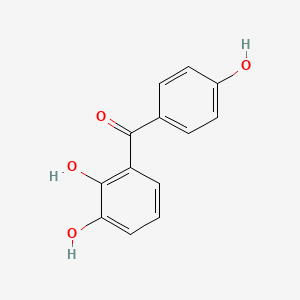
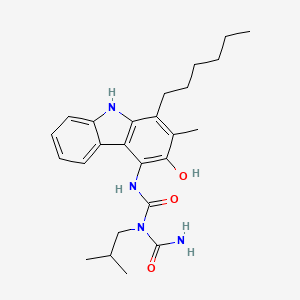
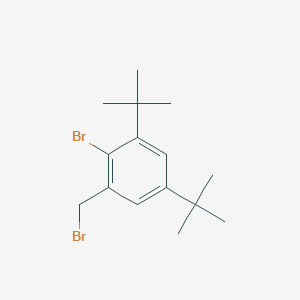
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
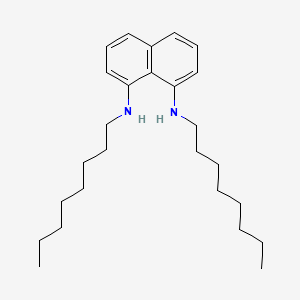
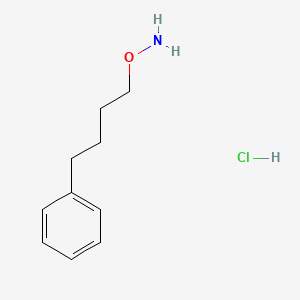

![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
